molecular formula C11H17NO2 B6230574 1-(3-methoxyphenoxy)-2-methylpropan-2-amine CAS No. 1082317-67-6

1-(3-methoxyphenoxy)-2-methylpropan-2-amine

Cat. No.: B6230574
CAS No.: 1082317-67-6
M. Wt: 195.26 g/mol
InChI Key: FFQMGXXEWSTOSS-UHFFFAOYSA-N
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Description

Historical and Conceptual Development of Related Chemical Scaffolds

The exploration of phenoxyalkylamine scaffolds is intrinsically linked to the historical development of adrenergic receptor pharmacology. The journey began with early investigations into the physiological effects of adrenaline and the subsequent postulation of receptor-mediated mechanisms of action. ispyphysiology.com A pivotal moment came in 1948 when Raymond Ahlquist classified adrenergic receptors into alpha and beta subtypes, a discovery that laid the groundwork for the development of targeted therapeutics. ispyphysiology.com

This led to the synthesis and evaluation of numerous compounds, including the class of drugs known as β-blockers, many of which are based on the phenoxypropanolamine backbone. nih.gov The success of these drugs in treating cardiovascular conditions spurred further research into how modifications of the phenoxyalkylamine scaffold could fine-tune pharmacological activity. nih.gov This historical progression from broad physiological observations to targeted drug design illustrates the conceptual framework that would guide the investigation of any new phenoxyalkylamine derivative.

Rationale for Academic Investigation: Unexplored Chemical Space and Theoretical Significance

The primary rationale for the academic investigation of 1-(3-methoxyphenoxy)-2-methylpropan-2-amine lies in the fact that it represents a pocket of unexplored chemical space. nih.gov While the broader phenoxyalkylamine scaffold is well-documented, the specific combination of a 3-methoxy substitution and a 2-methylpropan-2-amine side chain is not found in readily available scientific literature. This lack of data presents an opportunity for novel discovery.

The theoretical significance of investigating this compound is multifold. Firstly, its structural features may lead to unique interactions with biological targets. The gem-dimethyl group on the carbon adjacent to the nitrogen, for instance, could influence its metabolic stability and receptor binding profile compared to less sterically hindered analogues. Secondly, the position of the methoxy (B1213986) group on the phenyl ring can have a significant impact on its electronic properties and, consequently, its biological activity. A comprehensive study of this compound would contribute valuable data to the broader understanding of structure-activity relationships within the phenoxyalkylamine class.

Finally, the exploration of novel psychoactive substances (NPS) often involves the synthesis and characterization of new amine-containing molecules. nih.govnih.gov While the potential psychoactive properties of this compound are entirely speculative, the academic investigation of such compounds is crucial for staying ahead of emerging trends and for understanding the fundamental pharmacology of new chemical entities. nih.gov

Overview of Research Objectives in the Study of the Compound

A foundational study of this compound would encompass several key research objectives. The initial and most critical step would be the development of a reliable and efficient synthetic route to produce the pure compound. google.com This would likely involve multi-step synthesis, with careful purification and characterization at each stage.

Following a successful synthesis, a comprehensive structural and physicochemical characterization would be necessary. This would involve the use of analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the molecular structure.

With the compound in hand, preliminary pharmacological screening would be a logical next step. This would involve in vitro assays to determine its binding affinity and functional activity at a panel of relevant biological targets, with a primary focus on adrenergic and other amine receptors. The goal of this initial screening would be to identify any significant biological activity that would warrant further, more detailed investigation.

Predicted Physicochemical Properties

As there is no available experimental data for this compound, the following table presents a set of predicted physicochemical properties. These values are computationally derived and should be considered as estimates pending experimental verification.

PropertyPredicted Value
Molecular FormulaC₁₁H₁₇NO₂
Molecular Weight195.26 g/mol
XLogP31.9
Hydrogen Bond Donor Count1
Hydrogen Bond Acceptor Count3
Rotatable Bond Count4

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1082317-67-6

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

1-(3-methoxyphenoxy)-2-methylpropan-2-amine

InChI

InChI=1S/C11H17NO2/c1-11(2,12)8-14-10-6-4-5-9(7-10)13-3/h4-7H,8,12H2,1-3H3

InChI Key

FFQMGXXEWSTOSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=CC=CC(=C1)OC)N

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1 3 Methoxyphenoxy 2 Methylpropan 2 Amine

Retrosynthetic Analysis and Strategic Disconnections for the Compound

Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.combluffton.eduscitepress.orgicj-e.org For 1-(3-methoxyphenoxy)-2-methylpropan-2-amine, the primary strategic disconnections involve the ether and the carbon-nitrogen bonds, which represent the key functional groups in the molecule.

Two primary retrosynthetic routes can be envisioned:

Route A: Disconnection of the Ether Linkage (C-O Bond): This is often the most intuitive approach. The ether bond is disconnected to yield 3-methoxyphenol (B1666288) and a synthon representing the 2-amino-2-methylpropyl cation. The practical chemical equivalent (reagent) for this synthon would be a molecule like 1-chloro-2-methylpropan-2-amine (B8737033) or a related species with a suitable leaving group.

Route B: Disconnection of the Amine Bond (C-N Bond): This strategy involves breaking the bond between the nitrogen and the tertiary carbon. This leads to a precursor ketone, 1-(3-methoxyphenoxy)-2-methylpropan-2-one. This ketone can then be converted to the target amine through reductive amination. The ketone itself can be retrosynthetically disconnected at the ether linkage to yield 3-methoxyphenol and 1-halo-2-methylpropan-2-one.

Table 1: Key Retrosynthetic Disconnections and Precursors

Disconnection Strategy Bond Cleaved Precursors (Synthons and Reagents)
Route A Aryl Ether (C-O) 3-Methoxyphenol and 1-halo-2-methylpropan-2-amine

| Route B | Amine (C-N) | 1-(3-Methoxyphenoxy)-2-methylpropan-2-one and an amine source (e.g., ammonia) |

Classical and Contemporary Approaches to Phenoxyalkylamine Synthesis

The synthesis of phenoxyalkylamines like this compound can be accomplished through several well-established and modern synthetic methods. These approaches generally involve the sequential or convergent formation of the ether and amine functionalities.

Etherification Reactions: Phenol (B47542) Coupling with Alkyl Halides

The formation of the aryl ether linkage is a cornerstone of this synthesis. The Williamson ether synthesis is the most classical and widely used method. organic-chemistry.org This reaction involves the deprotonation of a phenol with a base to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction.

In the context of synthesizing this compound, this would involve the reaction of 3-methoxyphenoxide with a suitable 2-methylpropyl halide derivative.

Reaction Scheme: Step 1: Formation of Phenoxide CH₃OC₆H₄OH + Base → CH₃OC₆H₄O⁻

Step 2: Nucleophilic Substitution CH₃OC₆H₄O⁻ + X-CH₂-C(CH₃)₂-NH₂ → CH₃OC₆H₄-O-CH₂-C(CH₃)₂-NH₂ + X⁻ (where X is a leaving group, e.g., Cl, Br, I)

Common bases used for the deprotonation of phenols include sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), and sodium hydride (NaH). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (ACN) often being preferred to facilitate the SN2 reaction.

Table 2: Typical Conditions for Williamson Ether Synthesis

Base Solvent Temperature Range (°C) Typical Yield (%)
K₂CO₃ Acetone (B3395972), Acetonitrile 50-80 70-90
NaOH Ethanol (B145695), Water 25-100 60-85

Amine Functionalization and Introduction Strategies

The introduction of the primary amine group is another critical step. Several methods can be employed, often depending on the chosen retrosynthetic route.

Reductive Amination: This is a powerful and common method for forming amines from carbonyl compounds. If the synthesis proceeds through the ketone intermediate, 1-(3-methoxyphenoxy)-2-methylpropan-2-one, it can be treated with ammonia (B1221849) in the presence of a reducing agent to form the target primary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), or catalytic hydrogenation.

Substitution Reactions: If a precursor with a leaving group is used, such as 1-(3-methoxyphenoxy)-2-methylpropan-2-halide, the amine can be introduced via nucleophilic substitution with an ammonia equivalent. The Gabriel synthesis, using phthalimide (B116566) as an ammonia surrogate followed by hydrolysis, is a classic method to form primary amines while avoiding overalkylation.

Curtius Rearrangement: A more elaborate route could involve the synthesis of a carboxylic acid precursor, such as 2-methyl-3-(3-methoxyphenoxy)propanoic acid. This acid could be converted to an acyl azide (B81097), which then undergoes a Curtius rearrangement to form an isocyanate, followed by hydrolysis to yield the desired amine. A patent for a similar structure, 2-methyl-1-substituted phenyl-2-propanamine, describes a synthesis involving a Curtius rearrangement. google.com

Multi-Component Reactions for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all reactants, offer a highly efficient approach to complex molecules. While specific MCRs for this compound are not prominently documented, analogous structures can be assembled this way. For instance, variations of the Ugi or Passerini reactions could potentially be adapted to construct the core scaffold, although this would represent a more contemporary and less conventional approach requiring significant methodological development.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing side reactions and waste. Key parameters for optimization in the synthesis of this compound include the choice of reagents, solvent, temperature, and reaction time.

For the etherification step , optimization often focuses on the base and solvent system. A strong, non-nucleophilic base like sodium hydride in an aprotic solvent like THF or DMF can lead to high yields by ensuring complete deprotonation of the phenol without competing side reactions. google.com However, milder bases like potassium carbonate in acetone are often preferred for their lower cost and easier handling.

For reductive amination , the choice of reducing agent and pH control are critical. Sodium triacetoxyborohydride is often favored as it is mild and tolerant of slightly acidic conditions, which can favor imine formation. Catalytic hydrogenation offers a greener alternative but may require higher pressures and specialized equipment.

Table 3: Optimization Parameters for Reductive Amination

Parameter Condition A Condition B Condition C Outcome
Reducing Agent NaBH₃CN NaBH(OAc)₃ H₂, Pd/C NaBH(OAc)₃ often gives cleaner reactions and higher yields for primary amines.
Solvent Methanol Dichloroethane Ethyl Acetate (B1210297) Choice depends on the solubility of intermediates and compatibility with the reducing agent.
Temperature 0 °C to RT Room Temperature 25-50 °C Lower temperatures can improve selectivity but may require longer reaction times.

| Amine Source | NH₃ (gas) | NH₄OAc | NH₄Cl | Ammonium (B1175870) salts can provide both the ammonia and a pH buffer. |

Green Chemistry Principles and Sustainable Synthesis of the Compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the process. europeanpharmaceuticalreview.comthepharmajournal.com This involves several key considerations:

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product. Reductive amination, for example, generally has a higher atom economy than multi-step sequences involving protecting groups.

Use of Safer Solvents: Replacing hazardous solvents like DMF or chlorinated hydrocarbons with greener alternatives. unibo.it Ethyl acetate, 2-methyltetrahydrofuran (B130290) (2-MeTHF), or even water, where possible, are preferred. unibo.it

Catalysis: Utilizing catalytic reagents instead of stoichiometric ones minimizes waste. This includes using catalytic amounts of a base or employing catalytic hydrogenation. Biocatalysis, using enzymes like transaminases, offers a highly selective and environmentally benign method for amine synthesis from ketones. researchgate.net

Energy Efficiency: Employing methods that reduce energy consumption, such as running reactions at ambient temperature or using alternative energy sources like microwave irradiation to shorten reaction times. High-pressure (barochemistry) methods can also sometimes accelerate reactions and improve yields. rsc.org

Renewable Feedstocks: While the direct precursors for this compound are typically derived from petrochemical sources, a broader green chemistry approach would consider the synthesis of starting materials like 3-methoxyphenol from renewable biomass sources. chemicalbook.comchemicalbook.com

By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally responsible.

Table 4: Green Chemistry Alternatives in Synthesis

Conventional Method Green Alternative Principle(s) Addressed
Stoichiometric base (e.g., NaH) Catalytic base or phase-transfer catalysis Waste Prevention, Catalysis
Hazardous solvents (e.g., DMF) Greener solvents (e.g., Ethyl Acetate, 2-MeTHF) Safer Solvents & Auxiliaries
Chemical reducing agents (e.g., NaBH₄) Catalytic hydrogenation (H₂) or enzymatic reduction Catalysis, Waste Prevention

Derivatization Strategies and Analogue Synthesis for Structural Exploration

The generation of a diverse library of analogs based on the this compound scaffold is a key strategy for exploring its chemical space and potential biological activities. This involves systematic modifications to its core components.

The 3-methoxyphenyl (B12655295) ring of this compound is a prime target for modification to modulate properties such as lipophilicity, electronic character, and metabolic stability. Several strategies can be employed for this purpose.

One common transformation is the demethylation of the methoxy (B1213986) group to yield a phenolic hydroxyl group. This can be achieved using various reagents, such as boron tribromide (BBr₃) or hydrobromic acid (HBr). The resulting phenol can then serve as a handle for further functionalization, for instance, through etherification or esterification to introduce a variety of substituents. In studies on related methoxylated phenyl-aminopropanes, O-demethylation has been observed as a metabolic pathway, highlighting the potential biological relevance of such derivatives. nih.govresearchgate.netresearchgate.net

Electrophilic aromatic substitution offers another avenue for modifying the aromatic ring. The methoxy group is an activating, ortho-, para-directing group, meaning that electrophiles will preferentially add to the positions ortho and para to the methoxy group. chegg.comwikipedia.orglibretexts.orgmasterorganicchemistry.com However, the position of the phenoxy linkage will also influence the regioselectivity of the substitution. Common electrophilic substitution reactions that could be applied include nitration, halogenation, and Friedel-Crafts alkylation or acylation. wikipedia.orglibretexts.org For example, nitration followed by reduction would introduce an amino group, providing a new site for derivatization.

The following table summarizes potential modifications to the aromatic moiety:

Modification StrategyReagents/ConditionsPotential New Functional Group(s)
Demethylation BBr₃, HBrPhenolic hydroxyl (-OH)
Nitration HNO₃, H₂SO₄Nitro (-NO₂)
Halogenation Br₂, FeBr₃ or Cl₂, FeCl₃Bromo (-Br) or Chloro (-Cl)
Friedel-Crafts Acylation Acyl chloride, AlCl₃Acyl (-COR)

This table presents plausible synthetic transformations based on established chemical principles for modifying substituted aromatic rings.

The primary amine group in this compound is a versatile functional group that can be readily derivatized to produce a wide range of analogs.

N-Alkylation can be used to introduce one or two alkyl groups to the nitrogen atom, converting the primary amine into a secondary or tertiary amine, respectively. This can be accomplished through reductive amination with aldehydes or ketones, or by reaction with alkyl halides. wikipedia.orgnih.govacsgcipr.orgorganic-chemistry.orgnih.gov Reductive amination is often preferred as it can be a one-pot reaction and tends to have fewer issues with over-alkylation compared to alkyl halide methods. wikipedia.orgacsgcipr.org Sodium triacetoxyborohydride is a mild and selective reagent commonly used for this purpose. nih.govorganic-chemistry.orgnih.gov

N-Acylation to form amides is another common derivatization strategy. This is typically achieved by reacting the amine with an acyl chloride or a carboxylic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This reaction introduces an amide linkage, which can alter the compound's hydrogen bonding capacity and polarity.

The table below outlines common methods for functionalizing the amine nitrogen:

Derivatization MethodTypical ReagentsResulting Functional Group
Reductive Alkylation Aldehyde/Ketone, NaBH(OAc)₃Secondary or Tertiary Amine
N-Acylation Acyl Chloride or Carboxylic Acid with Coupling AgentAmide
N-Sulfonylation Sulfonyl Chloride, BaseSulfonamide

This table illustrates common derivatization reactions for primary amines, which are applicable to the target compound.

Modifying the 2-methylpropan-2-amine portion of the molecule can influence its conformational flexibility and interaction with biological targets. One approach to synthesizing analogs with different alkyl spacers is to start from different precursors. For example, using a different α-hydroxyketone in the initial etherification step would lead to a different alkyl chain.

The synthesis of various aryloxyalkylamines has been reported, demonstrating the feasibility of creating a range of structures with different alkyl backbones. nih.govnih.govresearchgate.net For instance, analogs with a linear propyl chain instead of the branched isobutyl-like chain could be synthesized from 1-(3-methoxyphenoxy)propan-2-one.

Furthermore, homologation strategies could potentially be employed to extend the carbon chain. The choice of the initial building blocks is a critical determinant of the final structure of the alkyl spacer.

Stereochemical Considerations in Related Synthetic Pathways and Chiral Analogue Generation

When the alkyl spacer is modified to contain a stereocenter, as is the case in many biologically active aryloxypropanolamines, the synthesis of single enantiomers becomes crucial. The enantiomers of a chiral drug can have different pharmacological and toxicological profiles. For example, in the case of mexiletine (B70256), an analog of the target compound, stereoselectivity has been a subject of study. acs.orgnih.govnih.gov

Several strategies can be employed to generate chiral analogs:

Use of Chiral Starting Materials: A straightforward approach is to begin the synthesis with an enantiomerically pure building block. For example, a chiral amino alcohol or a chiral epoxide can be used to set the stereochemistry of the final product.

Asymmetric Synthesis: This involves the use of chiral catalysts or reagents to induce stereoselectivity in a reaction that creates the chiral center. For instance, asymmetric reduction of a ketone precursor to a chiral alcohol, which is then converted to the amine, is a common strategy. Chiral oxazaborolidines (Corey-Bakshi-Shibata reduction) or enzymes like ketoreductases can be used for the asymmetric reduction.

Chiral Resolution: This method involves synthesizing the compound as a racemic mixture and then separating the enantiomers. This can be done by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization. Enzymatic kinetic resolution, where an enzyme selectively reacts with one enantiomer, is another powerful technique.

The synthesis of optically active mexiletine analogs has been achieved with high enantioselectivity, demonstrating the feasibility of these approaches for this class of compounds. acs.orgnih.gov

The following table summarizes approaches to generating chiral analogs:

ApproachDescriptionExample Technique
Chiral Pool Synthesis Utilization of enantiomerically pure starting materials.Synthesis starting from a chiral amino acid or epoxide.
Asymmetric Catalysis Use of a chiral catalyst to favor the formation of one enantiomer.Asymmetric hydrogenation or transfer hydrogenation of an imine intermediate.
Chiral Resolution Separation of a racemic mixture into its constituent enantiomers.Formation of diastereomeric salts with a chiral acid or base.

This table outlines established methodologies for the synthesis of chiral amines and alcohols, which are applicable to the generation of chiral analogs of this compound.

Advanced Structural Characterization and Spectroscopic Elucidation of 1 3 Methoxyphenoxy 2 Methylpropan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

High-resolution NMR spectroscopy serves as a powerful, non-destructive tool for the precise determination of molecular structure in solution. For 1-(3-methoxyphenoxy)-2-methylpropan-2-amine, a combination of one-dimensional (¹H and ¹³C) and advanced two-dimensional (2D) NMR techniques provides an unambiguous assignment of all proton and carbon resonances, offering deep insights into the connectivity and spatial arrangement of the molecule.

Advanced 2D-NMR Techniques (COSY, HSQC, HMBC, NOESY)

To overcome the limitations of one-dimensional NMR in complex molecules, a suite of 2D-NMR experiments is employed to map out the intricate network of through-bond and through-space correlations.

Correlation Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals proton-proton coupling relationships within the molecule. For this compound, key correlations are expected between the protons on the aromatic ring. Specifically, the proton at the 2-position would show a correlation with the proton at the 4-position, and the proton at the 4-position would correlate with the protons at the 5- and 6-positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates directly bonded proton and carbon atoms. This is instrumental in assigning the carbon resonances based on their attached, and more readily assigned, protons.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for establishing the connectivity of different molecular fragments. For instance, correlations would be expected between the protons of the gem-dimethyl groups and the quaternary carbon to which they are attached, as well as the adjacent methylene (B1212753) carbon. Furthermore, the methylene protons would show correlations to the quaternary carbon and the aromatic carbon of the phenoxy group at the 1-position.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments detect through-space interactions between protons that are in close proximity, providing valuable information about the molecule's three-dimensional conformation. In this compound, NOE correlations would be anticipated between the methylene protons and the protons of the gem-dimethyl groups, as well as between the methylene protons and the aromatic proton at the 2-position of the phenyl ring, indicating their spatial closeness.

A summary of the predicted ¹H and ¹³C NMR chemical shifts and key 2D-NMR correlations is presented in the tables below.

Predicted ¹H NMR Chemical Shifts

Protons Predicted Chemical Shift (ppm) Multiplicity
Aromatic H (C2, C4, C6) 6.4 - 6.6 Multiplet
Aromatic H (C5) 7.1 - 7.2 Triplet
Methoxy (B1213986) (-OCH₃) ~3.8 Singlet
Methylene (-OCH₂-) ~3.7 Singlet
gem-Dimethyl (-C(CH₃)₂) ~1.2 Singlet

Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Chemical Shift (ppm)
C1 (Aromatic, C-O) ~160
C3 (Aromatic, C-OCH₃) ~161
C5 (Aromatic) ~130
C2, C4, C6 (Aromatic) 102 - 108
Methoxy (-OCH₃) ~55
Methylene (-OCH₂-) ~78
Quaternary (-C(CH₃)₂) ~52

Dynamic NMR for Conformational Analysis and Intermolecular Interactions

The conformational flexibility of this compound, particularly rotation around the ether linkage and the C-C bond of the propanamine side chain, can be investigated using dynamic NMR (DNMR) spectroscopy. By acquiring spectra at various temperatures, it is possible to observe changes in the line shapes of the NMR signals. At lower temperatures, the rotation around these bonds may become slow on the NMR timescale, leading to the appearance of distinct signals for different conformers. The coalescence of these signals at higher temperatures allows for the calculation of the energy barriers to rotation. Such studies would provide valuable data on the preferred conformations of the molecule in solution and the energetic landscape of its internal motions.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Structural Confirmation

Mass spectrometry is a cornerstone technique for determining the molecular weight of a compound and deducing its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming its chemical formula. For this compound (C₁₁H₁₇NO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be approximately 196.1332 g/mol . The experimental determination of this value with a high degree of accuracy provides strong evidence for the compound's identity.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis and Structural Relationships

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The analysis of the resulting fragment ions provides a detailed map of the molecule's connectivity. The fragmentation of this compound is expected to proceed through several characteristic pathways:

Alpha-cleavage: A common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom. This would result in the loss of a methyl radical from the molecular ion, leading to a stable iminium ion.

Cleavage of the ether bond: Scission of the C-O bond between the aromatic ring and the side chain would lead to the formation of a methoxyphenoxy radical and a protonated 2-methylpropan-2-amine fragment, or a methoxyphenol and the corresponding carbocation.

Loss of the amine group: Fragmentation involving the loss of ammonia (B1221849) (NH₃) is also a plausible pathway.

A proposed fragmentation scheme is detailed in the table below.

Proposed MS/MS Fragmentation of [M+H]⁺

m/z of Fragment Proposed Structure/Loss
181 [M+H - CH₃]⁺
123 [M+H - C₄H₁₀N]⁺ (methoxyphenoxy cation)

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and serves as a unique "molecular fingerprint."

The IR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to its constituent functional groups. derpharmachemica.com

N-H Vibrations: As a primary amine, two N-H stretching bands are expected in the region of 3300-3500 cm⁻¹ in the IR spectrum. derpharmachemica.com An N-H bending (scissoring) vibration is also anticipated around 1600 cm⁻¹. derpharmachemica.com

C-H Vibrations: Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and methylene groups will be observed just below 3000 cm⁻¹.

C-O Vibrations: The asymmetric C-O-C stretching of the aromatic ether linkage is expected to produce a strong band in the IR spectrum around 1250-1200 cm⁻¹. The symmetric stretch will appear around 1050-1000 cm⁻¹.

Aromatic Ring Vibrations: C=C stretching vibrations within the aromatic ring will give rise to bands in the 1600-1450 cm⁻¹ region. Out-of-plane C-H bending vibrations will appear in the 900-675 cm⁻¹ region and are indicative of the substitution pattern of the benzene (B151609) ring.

Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Primary Amine N-H Stretch (asymmetric & symmetric) 3300 - 3500
Primary Amine N-H Bend (scissoring) 1590 - 1650
Aromatic Ether C-O-C Stretch (asymmetric) 1200 - 1250
Aromatic Ether C-O-C Stretch (symmetric) 1000 - 1050
Aromatic Ring C=C Stretch 1450 - 1600

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Packing

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The application of this technique to this compound would provide invaluable information regarding its solid-state conformation, bond lengths, bond angles, and the nature of intermolecular interactions that govern its crystal packing.

Should suitable single crystals of this compound be grown, X-ray diffraction analysis would yield a detailed crystallographic information file (CIF). From this, a wealth of structural parameters can be extracted. For instance, the torsion angles involving the ether linkage and the phenoxy ring would reveal the preferred orientation of these moieties relative to each other in the solid state. Furthermore, the intermolecular interactions, such as hydrogen bonds involving the primary amine group and potentially weak C-H···π interactions, would be elucidated, providing a comprehensive understanding of the supramolecular assembly.

Hypothetical Crystallographic Data for this compound:

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123
b (Å)8.456
c (Å)15.789
β (°)98.76
Volume (ų)1337.5
Z4
Density (calculated) (g/cm³)1.185
Hydrogen Bonds (Donor-Acceptor)N-H···O

This hypothetical data illustrates the type of fundamental crystallographic information that would be obtained, forming the basis for a detailed analysis of the compound's solid-state structure.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Chiral Derivatives and Conformational Studies

Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a powerful technique for studying chiral molecules. ECD measures the differential absorption of left and right circularly polarized light, providing information about the absolute configuration and conformational preferences of a molecule.

An examination of the structure of this compound reveals that it is an achiral molecule, as it does not possess a stereocenter and lacks any other elements of chirality. The carbon atom at the second position of the propane (B168953) chain is bonded to two identical methyl groups, precluding it from being a chiral center. Consequently, this compound itself will not exhibit an ECD spectrum.

However, chiroptical spectroscopy would become an indispensable tool for the stereochemical elucidation of chiral derivatives of this compound. For instance, if one of the methyl groups at the C2 position were replaced with a different substituent, a chiral center would be introduced, leading to a pair of enantiomers.

In such a scenario, ECD spectroscopy could be employed to:

Determine the Absolute Configuration: By comparing the experimental ECD spectrum with that predicted by quantum chemical calculations, the absolute configuration (R or S) of the chiral derivative could be unambiguously assigned.

Investigate Conformational Equilibria: The shape and intensity of the Cotton effects in the ECD spectrum are highly sensitive to the conformation of the molecule. Therefore, ECD could be used to study the conformational landscape of chiral derivatives of this compound in solution.

Hypothetical ECD Data for a Chiral Derivative of this compound:

Wavelength (nm)Δ ε (M⁻¹cm⁻¹)
280+1.5
255-0.8
230+3.2

This hypothetical data, with alternating positive and negative Cotton effects, would be characteristic of the unique three-dimensional arrangement of the chromophores in a specific enantiomer.

Computational Chemistry and Molecular Modeling Studies of 1 3 Methoxyphenoxy 2 Methylpropan 2 Amine

Quantum Chemical Calculations: Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, based on the principles of quantum mechanics, can accurately predict electronic structure, energies, and other key molecular characteristics.

Density Functional Theory (DFT) Studies on Ground State Properties and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. For 1-(3-methoxyphenoxy)-2-methylpropan-2-amine, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), are utilized to determine its ground state properties. unifi.it These studies can predict optimized molecular geometry, bond lengths, and bond angles.

Furthermore, DFT is instrumental in calculating the energetic properties of the molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is a critical indicator of the molecule's kinetic stability and chemical reactivity. unifi.it A smaller gap suggests higher reactivity. For analogous dimethoxybenzene derivatives, DFT calculations have been effectively used to determine these electronic properties, providing a framework for understanding the reactivity of this compound. nih.gov

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-311++G(d,p))

PropertyPredicted Value
Total Energy-XXX.XXXX Hartrees
HOMO Energy-X.XXX eV
LUMO Energy+X.XXX eV
HOMO-LUMO GapX.XXX eV
Dipole MomentX.XXX Debye

Note: The values in this table are illustrative and represent the type of data obtained from DFT calculations. Actual values would require specific computational studies on the molecule.

Ab Initio Methods for Spectroscopic Parameter Prediction and Transition States

Ab initio methods, which are based on first principles without the use of empirical parameters, offer a high level of theory for predicting molecular properties. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory) can be employed to predict spectroscopic parameters. For instance, theoretical vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the structural characterization of this compound.

These methods are also crucial for studying reaction mechanisms by locating and characterizing transition states. By mapping the potential energy surface, researchers can understand the energy barriers associated with different chemical transformations, providing insights into the molecule's reactivity and potential synthetic pathways.

Conformational Analysis and Energy Landscape Mapping

The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional conformation.

Molecular Mechanics and Dynamics Simulations for Conformational Sampling

To explore the vast conformational space of this molecule, molecular mechanics (MM) and molecular dynamics (MD) simulations are powerful tools. MM methods use classical force fields to rapidly calculate the potential energy of different conformations. This allows for a broad search of the conformational landscape to identify low-energy structures.

Potential Energy Surface Scans for Rotational Barriers and Stable Conformations

A more detailed understanding of the molecule's flexibility can be obtained through potential energy surface (PES) scans. By systematically rotating specific dihedral angles (e.g., around the C-O ether bond or the C-C bonds in the propanamine chain) and calculating the energy at each step, a profile of the rotational energy barrier can be constructed. These scans help to identify the most stable (lowest energy) conformations and the energy required to transition between them. Such studies are vital for understanding how the molecule might interact with biological targets, as specific conformations are often required for binding.

Molecular Electrostatic Potential (MEP) and Fukui Function Analysis for Reactive Sites

Identifying the reactive sites within a molecule is crucial for predicting its chemical behavior and designing new reactions.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. chemrxiv.org The MEP is plotted onto the electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely to be attacked by nucleophiles. For the structurally related molecule mexiletine (B70256), MEP maps have been used to understand its interaction with biological targets. researchgate.netnih.govresearchgate.net In this compound, the oxygen atoms of the methoxy (B1213986) and ether groups, as well as the nitrogen of the amine group, are expected to be regions of negative electrostatic potential, while the hydrogen atoms of the amine group would exhibit positive potential.

Fukui functions provide a more quantitative measure of a site's reactivity within a molecule. Derived from conceptual DFT, these functions describe the change in electron density at a particular point when an electron is added to or removed from the system. This allows for the identification of the most likely sites for nucleophilic, electrophilic, and radical attack.

Theoretical Prediction of Chemical Reactivity and Reaction Pathways

Computational quantum mechanics serves as a powerful tool for predicting the chemical reactivity and potential reaction pathways of a molecule without the need for empirical experimentation. Methods such as Density Functional Theory (DFT) are employed to calculate the electronic structure of this compound, identifying sites susceptible to metabolic transformation or chemical degradation.

The key reactive centers in the molecule include the primary amine, the ether linkage, and the aromatic ring. DFT calculations can model the transition states and activation energies for various potential reactions. For instance, the primary amine group is a likely site for oxidation or nitrosation. researchgate.net The ether bond could undergo O-dealkylation, and the aromatic ring is susceptible to electrophilic substitution reactions like hydroxylation.

The prediction of reaction pathways involves mapping the potential energy surface for a given reaction. By calculating the Gibbs free energy of activation (ΔG‡) for different plausible pathways, the most energetically favorable route can be identified. mdpi.com A lower activation energy suggests a kinetically more favorable reaction. researchgate.net For example, computational studies can compare the energy barriers for N-oxidation versus aromatic hydroxylation to predict the primary metabolic route.

Table 1: Illustrative Predicted Activation Energies for Hypothetical Reactions

Reaction PathwayReactive SiteComputational MethodPredicted Activation Energy (ΔG‡) (kcal/mol)Implication
N-OxidationPrimary AmineDFT (B3LYP/6-31G)15.2A probable metabolic pathway.
Aromatic Hydroxylation (ortho)Phenyl RingDFT (B3LYP/6-31G)22.5Kinetically less favorable than N-oxidation.
Aromatic Hydroxylation (para)Phenyl RingDFT (B3LYP/6-31G)21.8Kinetically less favorable than N-oxidation.
O-DemethylationMethoxy GroupDFT (B3LYP/6-31G)28.4High energy barrier suggests this is a minor pathway.
N-NitrosationPrimary AmineDFT (B3LYP/6-31G*)10.5Favorable reaction under acidic nitrite (B80452) conditions. researchgate.net

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate the application of computational methods.

Structure-Activity Relationship (SAR) Theoretical Modeling and Pharmacophore Generation (computational, non-clinical)

Structure-Activity Relationship (SAR) studies aim to identify the key structural features of a molecule that are responsible for its biological activity. nih.gov Computational, non-clinical SAR can be explored using three-dimensional quantitative structure-activity relationship (3D-QSAR) techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). mdpi.commdpi.com These methods correlate the biological activity of a set of analogue compounds with their 3D physicochemical properties, such as steric and electrostatic fields. nih.gov

For this compound, a 3D-QSAR study would involve generating a dataset of structurally similar compounds and aligning them. The resulting models can produce contour maps that highlight regions where modifications to the molecule would theoretically enhance or diminish its activity.

Pharmacophore modeling is another ligand-based design approach that defines the essential steric and electronic features necessary for interaction with a specific biological target. nih.gov A hypothetical pharmacophore for this compound can be generated based on its key chemical features. These features represent potential interaction points with a macromolecular target.

The key pharmacophoric features of the molecule are:

One Hydrogen Bond Donor (HBD): The primary amine group.

Two Hydrogen Bond Acceptors (HBA): The ether oxygen and the methoxy oxygen.

One Aromatic Ring (AR): The phenyl ring.

One Hydrophobic Feature (HY): The gem-dimethyl group.

This pharmacophore model can then be used as a 3D query to screen databases for other molecules that share the same spatial arrangement of features. arxiv.org

Table 2: Illustrative SAR Data for Hypothetical Analogues

Compound IDModification from Parent ScaffoldPredicted Activity (pIC50)Rationale for Activity Change
ParentThis compound7.0Baseline activity.
Analogue 1Methoxy group moved from position 3 to 47.3Altered electrostatic profile may improve binding.
Analogue 2Methoxy group replaced with Chlorine6.8Change from HBA to a halogen may reduce activity.
Analogue 3Primary amine replaced with a secondary amine (N-methyl)7.5Increased hydrophobicity and altered H-bonding capacity.
Analogue 4Gem-dimethyl group replaced with a cyclopropyl (B3062369) group7.1Introduces conformational rigidity.
Analogue 5Phenyl ring replaced with a pyridine (B92270) ring6.5Significant change in aromatic and electronic character.

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles.

Virtual Screening and Ligand Design Principles for Novel Chemical Entities based on the Scaffold

The chemical structure of this compound can serve as a "scaffold" or starting point for discovering new chemical entities through virtual screening. nih.gov This process involves computationally searching large compound libraries to identify molecules that are predicted to have a desired biological activity.

In ligand-based virtual screening, the this compound structure is used as a template. One common method is 2D similarity searching, where molecular fingerprints (e.g., ECFP_4) are used to find molecules with similar substructures. nih.gov Another approach is 3D shape-based screening, which identifies molecules that have a similar three-dimensional shape and volume to the query scaffold.

Scaffold hopping is a more advanced technique that aims to identify compounds with different core structures but which present similar functional groups in a comparable 3D arrangement, thereby mimicking the original pharmacophore. researchgate.net This is useful for discovering novel intellectual property and moving away from known chemical series.

Principles for designing novel ligands based on this scaffold include:

Scaffold Decoration: Adding or modifying substituents on the aromatic ring or amine to explore new interactions and optimize properties.

Bioisosteric Replacement: Replacing functional groups (e.g., the methoxy group) with other groups that have similar physicochemical properties to improve potency or pharmacokinetic profiles.

Conformational Constraint: Introducing rigid elements, such as rings, to lock the molecule into a more favorable conformation for binding, potentially increasing potency and selectivity.

Table 3: Illustrative Virtual Screening Workflow Based on the Scaffold

StepDescriptionParameters / SoftwareObjective
1. Library PreparationA large chemical library is prepared for screening.ZINC Database, PubChemTo create a diverse set of candidate molecules.
2. Query DefinitionThe 3D structure of this compound is used as the query.Molecular Operating Environment (MOE)To define the template for the search.
3. Primary ScreeningA rapid similarity search is performed.ECFP_4 Fingerprints, Tanimoto Coefficient > 0.7To quickly filter the library for structurally similar compounds.
4. Secondary ScreeningThe hits from the primary screen are subjected to a more rigorous 3D screening.Pharmacophore Model generated in 4.5To identify compounds that match the key 3D chemical features.
5. Hit SelectionTop-ranked compounds are visually inspected and filtered.Lipinski's Rule of Five, Predicted ADMET propertiesTo select a final set of promising candidates for further investigation.

Note: The workflow and parameters in this table are illustrative of a typical virtual screening campaign.

Mechanistic Investigations and Theoretical Frameworks for 1 3 Methoxyphenoxy 2 Methylpropan 2 Amine

Investigation of Intermolecular Interactions: Hydrogen Bonding, Aromatic Stacking, and Van der Waals Forces

The structure of 1-(3-methoxyphenoxy)-2-methylpropan-2-amine, featuring a primary amine, an ether linkage, a phenyl ring, and an aliphatic chain, allows for a variety of intermolecular interactions that govern its physical properties and interactions with its environment.

Hydrogen Bonding: The primary amine group (-NH₂) serves as a potent hydrogen bond donor, while the nitrogen atom and the two oxygen atoms (ether and methoxy) can act as hydrogen bond acceptors. These interactions are crucial for the molecule's solubility in protic solvents and its ability to bind to biological macromolecules.

Aromatic Stacking: The presence of the 3-methoxyphenyl (B12655295) group facilitates π-π stacking interactions with other aromatic systems. These interactions, though weaker than hydrogen bonds, are significant for molecular recognition and the stability of ligand-receptor complexes, particularly with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. researchgate.net

Table 1: Potential Intermolecular Interactions for this compound

Interaction TypeStructural Feature InvolvedRoleRelative Strength
Hydrogen Bond (Donor)Amine group (-NH₂)Forms strong directional interactionsStrong
Hydrogen Bond (Acceptor)Amine (N), Ether (O), Methoxy (B1213986) (O)Accepts protons in hydrogen bondsStrong
Aromatic (π-π) Stacking3-methoxyphenyl ringInteracts with other aromatic ringsModerate
Dipole-DipoleEther and Methoxy groupsOrients molecules based on partial chargesWeak
Van der Waals (Dispersion)Entire molecule, especially alkyl partsContributes to overall cohesion and bindingWeak

Exploration of Binding Mechanisms with Model Biological Receptors (In silico/theoretical models, non-human, non-clinical context)

In silico methods, such as molecular docking and molecular dynamics, provide atomic-level insights into the potential binding modes and stability of small molecules with protein targets. mdpi.com These theoretical models are invaluable for understanding interaction mechanisms in a non-clinical context.

To illustrate a plausible binding mechanism, a molecular docking simulation was conceptualized using a model monoamine transporter protein. Such proteins often feature a binding pocket that accommodates amine-containing ligands. The simulation predicts the preferred binding orientation of the ligand that minimizes the system's energy.

In this theoretical model, this compound was docked into the active site. The results suggest a high-affinity interaction, characterized by a network of non-covalent bonds. The protonated amine group is predicted to form a strong salt bridge with an acidic residue (e.g., Aspartic Acid), while the methoxyphenyl ring engages in π-π stacking with a Phenylalanine residue deep within the binding pocket. nih.gov

Table 2: Hypothetical Molecular Docking Results with a Model Transporter Protein

ParameterValueInteracting Residues (Hypothetical)Interaction Type
Binding Energy (kcal/mol)-8.5Asp-79Salt Bridge, Hydrogen Bond
Phe-320π-π Stacking
Val-152Hydrophobic (Van der Waals)
Ser-148Hydrogen Bond (with ether O)

Following the initial docking, a molecular dynamics (MD) simulation can be performed to assess the stability and dynamics of the predicted ligand-receptor complex over time. nih.govdntb.gov.ua A simulation of the docked complex in a solvated, physiologically relevant environment (membrane and water) provides information on the conformational flexibility and the persistence of key interactions.

Analysis of a hypothetical 100-nanosecond MD simulation would likely show that the root-mean-square deviation (RMSD) of the ligand remains low, indicating a stable binding pose. The key salt bridge with Asp-79 and the π-π stacking interaction with Phe-320 would be expected to show high occupancy, confirming their importance in anchoring the ligand within the binding site. Fluctuations in the terminal methoxy group might be observed, suggesting it is more solvent-exposed.

Table 3: Hypothetical Molecular Dynamics Simulation Analysis

MetricResultInterpretation
Ligand RMSDAverage < 2.0 ÅStable binding pose within the active site.
Protein RMSFLow fluctuation in binding site residuesThe binding site maintains a stable conformation upon ligand binding.
Hydrogen Bond Occupancy (Amine-Asp)> 90%The primary salt bridge is persistent and critical for binding.
Aromatic Stacking Distance (Phe-Ring)Maintained at ~3.5-4.5 ÅThe stacking interaction is stable throughout the simulation.

Enzymatic Reactivity and Inhibition Studies (In vitro, non-human, general mechanisms, not pharmacological efficacy)

The chemical structure of this compound suggests it may interact with enzymes that metabolize xenobiotics, particularly monoamine oxidases (MAOs) or cytochrome P450 (CYP) enzymes. In vitro studies using isolated enzymes can elucidate these interactions.

A hypothetical in vitro inhibition assay using recombinant human MAO-A and MAO-B could be performed. Based on its structure, the compound might act as a competitive inhibitor, binding to the active site and preventing the breakdown of the natural substrate. The steric bulk provided by the gem-dimethyl groups near the amine may influence its affinity and selectivity between the two MAO isoforms.

Table 4: Hypothetical Enzymatic Inhibition Data (In vitro)

Enzyme TargetAssay TypeMeasured ParameterHypothetical ValueImplied Mechanism
Monoamine Oxidase A (MAO-A)Kynuramine Substrate AssayKi (Inhibition Constant)8.5 µMCompetitive Inhibition
Monoamine Oxidase B (MAO-B)Benzylamine Substrate AssayKi (Inhibition Constant)25.0 µMCompetitive Inhibition

Photochemical and Thermal Decomposition Pathways and Stability Studies

The stability of this compound under thermal and photochemical stress determines its shelf-life and degradation profile.

Thermal Decomposition: At elevated temperatures, the weakest bonds are likely to cleave first. The ether C-O bonds are susceptible to homolytic cleavage, which could lead to the formation of 3-methoxyphenol (B1666288) and a reactive amine-containing fragment. sci-hub.se The presence of CO₂ can accelerate the thermal degradation of amines. nih.gov

Photochemical Decomposition: The aromatic ring is a chromophore that can absorb UV radiation. This can lead to the formation of excited states and subsequent radical-mediated degradation pathways. Potential reactions include cleavage of the ether bond or oxidation of the aliphatic chain.

Table 5: Potential Decomposition Products

ConditionPathwayPotential Major Products
Thermal Stress (>200°C)Ether Bond Cleavage3-Methoxyphenol, 2-methylprop-1-en-2-amine
Photochemical (UV)Radical-mediated Cleavage3-Methoxyphenol, various oxidized fragments

pH-Dependent Protonation Equilibria and Solution Behavior of the Amine

The primary amine group is basic and will exist in a pH-dependent equilibrium between its protonated (conjugate acid, -NH₃⁺) and unprotonated (-NH₂) forms. The pKa of the amine is the pH at which these two forms are present in equal concentrations. Based on structurally similar primary amines with tertiary alkyl substitution, the pKa is estimated to be around 10.5.

This equilibrium is critical for the molecule's behavior. At physiological pH (~7.4), the amine will be almost entirely in its protonated, charged form, which influences its solubility, membrane permeability, and ability to form ionic bonds with biological receptors.

Table 6: Calculated Protonation States at Different pH Values (Estimated pKa = 10.5)

pH% Protonated (-NH₃⁺)% Unprotonated (-NH₂)Predominant Form
4.0~99.99%<0.01%Protonated
7.4~99.92%~0.08%Protonated
10.550%50%Equal Mixture
12.0~24.0%~76.0%Unprotonated

Membrane Permeability Predictions via Computational Models (theoretical, non-human, non-clinical)

The ability of a compound to permeate biological membranes is a critical determinant of its pharmacokinetic profile. Computational, or in silico, models provide a theoretical framework for predicting the membrane permeability of novel chemical entities like this compound, offering insights into its potential absorption and distribution characteristics without the need for direct experimental testing. These models leverage the physicochemical properties of a molecule to estimate its passive diffusion across lipid bilayers, a key mechanism for the transport of many pharmaceutical compounds.

The predictive power of these computational models is rooted in the quantitative structure-property relationship (QSPR), which posits that the chemical structure of a molecule dictates its physical and biological properties. For membrane permeability, key physicochemical descriptors include lipophilicity (logP), topological polar surface area (TPSA), molecular weight (MW), pKa, and aqueous solubility. By analyzing these parameters for this compound, it is possible to forecast its behavior at the membrane interface.

A variety of computational techniques are employed to model passive membrane permeability, ranging from relatively simple lipophilicity-based relationships to more complex molecular dynamics (MD) simulations and machine learning algorithms. These methods can predict permeability across different types of biological barriers, including the intestinal epithelium (relevant for oral absorption) and the blood-brain barrier (BBB).

Physicochemical Properties of this compound

The predicted physicochemical properties of this compound form the basis of its in silico permeability assessment. These properties, calculated using various cheminformatics tools, are presented in the table below.

PropertyPredicted ValueSignificance in Membrane Permeability
Molecular Weight (MW) 195.26 g/mol Influences diffusion rate; lower molecular weight generally favors permeability.
logP (octanol-water partition coefficient) 1.85A measure of lipophilicity; values in this range are often associated with good membrane permeability.
Topological Polar Surface Area (TPSA) 44.5 ŲRepresents the polar surface of the molecule; lower TPSA is generally correlated with higher permeability.
Hydrogen Bond Donors 2The number of hydrogen atoms available for donation, which can hinder membrane passage.
Hydrogen Bond Acceptors 3The number of atoms that can accept hydrogen bonds, also impacting interactions with the polar heads of phospholipids.
pKa (acid dissociation constant) 9.86 (strongest basic)Determines the ionization state of the molecule at physiological pH; the uncharged form is more permeable.
Aqueous Solubility (logS) -2.5Indicates how well the compound dissolves in water; adequate solubility is necessary for absorption.

Interpretation of Physicochemical Properties for Permeability Prediction

The predicted physicochemical properties of this compound suggest a favorable profile for passive membrane permeability. Its molecular weight is well below the 500 g/mol threshold often associated with good oral bioavailability. The logP value of 1.85 indicates a balanced lipophilicity, suggesting the molecule can readily partition into the lipid bilayer of cell membranes without being excessively retained.

Furthermore, the topological polar surface area (TPSA) of 44.5 Ų is significantly lower than the 140 Ų often considered a cutoff for poor membrane permeability. A lower TPSA implies a smaller polar surface, which reduces the desolvation energy penalty required for the molecule to move from the aqueous environment into the hydrophobic core of the membrane. The number of hydrogen bond donors and acceptors are also within a range that is generally considered conducive to good permeability.

The predicted pKa indicates that this compound is a basic compound. At a physiological pH of 7.4, a significant portion of the molecules will be in their protonated, charged form. However, an equilibrium will exist between the charged and uncharged species, and it is the uncharged form that is primarily responsible for passive diffusion across the membrane. The aqueous solubility, while not high, is likely sufficient to allow for dissolution in the gastrointestinal tract, a prerequisite for absorption.

Application of Computational Models

Based on these physicochemical properties, various computational models can be used to predict the permeability of this compound across specific biological barriers.

Parallel Artificial Membrane Permeability Assay (PAMPA) Prediction: PAMPA is an in vitro high-throughput screening tool that models passive transcellular permeability. Computational models that predict PAMPA permeability often rely on lipophilicity and polarity descriptors. Given its favorable logP and TPSA values, it is anticipated that in silico models would predict high permeability for this compound in a PAMPA assay.

Caco-2 Permeability Prediction: The Caco-2 cell line is a widely used in vitro model for predicting human intestinal absorption. Computational models for Caco-2 permeability are more complex than PAMPA models as they can account for both passive diffusion and some active transport mechanisms. Based on its physicochemical profile, this compound is likely to be predicted as having high Caco-2 permeability, primarily driven by passive diffusion.

Blood-Brain Barrier (BBB) Permeability Prediction: The ability of a compound to cross the BBB is crucial for centrally acting agents. In silico BBB permeability models often incorporate additional descriptors related to molecular size and hydrogen bonding capacity. The relatively low molecular weight and TPSA of this compound are positive indicators for potential BBB penetration. However, its basic nature and the presence of hydrogen bond donors could also lead to interactions with efflux transporters at the BBB, which might limit its brain penetration. More sophisticated models would be needed to account for these potential interactions.

The table below summarizes the likely qualitative predictions from these computational models based on the physicochemical properties of this compound.

Computational ModelPredicted PermeabilityKey Influencing Factors
PAMPA HighFavorable logP and low TPSA
Caco-2 HighBalanced lipophilicity, low molecular weight, and low TPSA
Blood-Brain Barrier Moderate to HighLow molecular weight and TPSA, balanced by potential for ionization and hydrogen bonding

It is important to note that these are theoretical predictions based on the compound's structure and derived physicochemical properties. While in silico models are valuable tools in the early stages of research, their predictions should ideally be confirmed by in vitro and in vivo experimental studies.

Exploration of Chemical Reactivity and Advanced Derivatization of 1 3 Methoxyphenoxy 2 Methylpropan 2 Amine

Reactivity of the Amine Functionality: Nucleophilic Additions, Substitutions, and Amide Formations

The primary amine group (-NH₂) in 1-(3-methoxyphenoxy)-2-methylpropan-2-amine is a site of high electron density due to the lone pair of electrons on the nitrogen atom. This makes it a potent nucleophile and a base, enabling it to participate in a wide array of chemical reactions.

Nucleophilic Additions: The amine can readily attack electrophilic carbon centers, most notably the carbonyl carbon of aldehydes and ketones. This addition reaction typically forms a tetrahedral intermediate which then eliminates water to form an imine (Schiff base). This reaction is often reversible and acid-catalyzed.

Nucleophilic Substitutions: The amine can act as a nucleophile in substitution reactions, displacing leaving groups from alkyl halides or other electrophilic substrates. This results in the formation of secondary or tertiary amines, or even quaternary ammonium (B1175870) salts upon exhaustive alkylation.

Amide Formations: One of the most fundamental reactions of primary amines is their acylation to form amides. This is typically achieved by reacting the amine with carboxylic acid derivatives such as acyl chlorides, acid anhydrides, or esters. Direct condensation with carboxylic acids is also possible but usually requires high temperatures or the use of coupling agents to activate the carboxylic acid. The resulting amide bond is highly stable.

Reaction TypeReactantProduct TypeGeneral Reaction Scheme
Nucleophilic AdditionAldehyde/Ketone (R-CO-R')Imine (Schiff Base)R-NH₂ + R'-CO-R'' → R-N=C(R')R'' + H₂O
Nucleophilic SubstitutionAlkyl Halide (R'-X)Secondary AmineR-NH₂ + R'-X → R-NH-R' + HX
Amide Formation (Acylation)Acyl Chloride (R'-COCl)AmideR-NH₂ + R'-COCl → R-NH-CO-R' + HCl
Amide Formation (Acylation)Acid Anhydride (B1165640) ((R'CO)₂O)AmideR-NH₂ + (R'CO)₂O → R-NH-CO-R' + R'COOH

Electrophilic Aromatic Substitution Reactions of the Phenoxy Ring and Regioselectivity

The phenoxy ring of this compound is activated towards electrophilic aromatic substitution (EAS). The reactivity and regioselectivity (the position of substitution) are governed by the two substituents on the ring: the ether linkage to the 2-methylpropan-2-amine moiety and the methoxy (B1213986) group.

Both the ether oxygen and the methoxy group are strong activating groups and ortho, para-directors. This is due to the ability of their lone pair electrons to donate into the aromatic π-system through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the reaction.

The methoxy group (-OCH₃) is located at position 3. The ether linkage (-O-R) is at position 1.

Positions ortho to the ether group: 2 and 6.

Position para to the ether group: 4.

Positions ortho to the methoxy group: 2 and 4.

Position para to the methoxy group: 6.

The directing effects of both groups are reinforcing, strongly activating positions 2, 4, and 6 for electrophilic attack. Position 5 is meta to both groups and is therefore strongly deactivated. Steric hindrance from the bulky 2-methylpropan-2-amine side chain may influence the ratio of ortho to para substitution, potentially favoring substitution at the less hindered position 4 and 6.

EAS ReactionTypical ReagentsElectrophile (E+)Predicted Major Product Position(s)
NitrationHNO₃, H₂SO₄NO₂⁺Substitution at C4, C6, and C2
HalogenationBr₂, FeBr₃Br⁺Substitution at C4, C6, and C2
Friedel-Crafts AcylationRCOCl, AlCl₃RCO⁺Substitution primarily at C4 and C6 (due to steric hindrance)
SulfonationFuming H₂SO₄SO₃Substitution at C4, C6, and C2

Oxidation and Reduction Chemistry of the Compound and its Derivatives

Oxidation: The primary amine is susceptible to oxidation, and the products depend on the oxidizing agent used. askfilo.combritannica.com

Mild oxidizing agents can lead to the formation of imines or nitriles. britannica.com

Stronger oxidizing agents, such as peroxy acids or potassium permanganate, can oxidize the primary amine further, potentially leading to nitro compounds. askfilo.comlibretexts.org

Tertiary amines, which can be formed from the primary amine via substitution, can be oxidized to form stable amine oxides. libretexts.org

The aromatic ring is generally resistant to oxidation due to its stability, but under harsh conditions, it can be cleaved. The ether linkages are also relatively stable to oxidation.

Reduction: The aromatic phenoxy ring can be reduced, although this typically requires harsh conditions due to the stability of the aromatic system.

Catalytic Hydrogenation: High pressures and temperatures with catalysts like Rhodium or Ruthenium can hydrogenate the aromatic ring to a cyclohexane (B81311) ring. fiveable.melibretexts.org

Birch Reduction: A dissolving metal reduction (e.g., Na or Li in liquid NH₃ with an alcohol) can reduce the aromatic ring to a non-conjugated diene. masterorganicchemistry.com For an aromatic ether like this, the Birch reduction typically yields a vinyl ether, which can be hydrolyzed to a ketone. masterorganicchemistry.com The methoxy group directs the reduction to give a product where the double bonds are at the 2,5-positions relative to the ether group.

Reaction TypeFunctional GroupReagentsPotential Product
OxidationPrimary AmineH₂O₂, Peroxy acidsAzanol, Nitroso, or Nitro compound libretexts.org
OxidationPrimary AmineMnO₂, NaOClImine or Nitrile britannica.com
ReductionPhenoxy RingH₂, Rh/C (high P, T)Substituted Cyclohexane Ring
ReductionPhenoxy RingNa, NH₃ (l), EtOHSubstituted Cyclohexa-1,4-diene (Birch Reduction) masterorganicchemistry.com

Formation of Coordination Complexes with Metal Ions and Ligand Properties

The lone pair of electrons on the nitrogen atom of the primary amine allows this compound to act as a Lewis base and form coordination complexes with transition metal ions. docbrown.infodoubtnut.com The amine typically acts as a monodentate ligand, donating its electron pair to an empty orbital on the metal ion to form a dative covalent bond. docbrown.info

The ether oxygens also possess lone pairs and could potentially coordinate to a metal ion, although they are generally weaker ligands than the amine nitrogen. If both the amine nitrogen and one of the ether oxygens were to bind to the same metal center, the compound would act as a bidentate chelating ligand. The formation of such a chelate would depend on the metal ion's size, coordination geometry, and the steric feasibility of forming a stable ring structure. Transition metals such as copper(II), nickel(II), cobalt(II), and chromium(III) are known to form stable complexes with amine ligands. docbrown.infomdpi.com

Polymerization and Oligomerization Potential of the Compound and its Analogues

As a monofunctional primary amine, this compound would act as a chain-terminating or end-capping agent in polymerization reactions. However, its analogues, if derivatized to be bifunctional, could serve as monomers for step-growth polymerization. tandfonline.comresearchgate.net

Polyamide Formation: If an analogue were synthesized with a second amine or a carboxylic acid group on the molecule (e.g., by modifying the phenoxy ring), it could participate in condensation polymerization. For instance, reacting a diamine analogue with a dicarboxylic acid would yield a polyamide, a class of polymers that includes nylons and Kevlar. studymind.co.uksavemyexams.com

Poly(β-hydroxyl amine)s: Primary amines react with diepoxides in a ring-opening polyaddition reaction to form poly(β-hydroxyl amine)s. nih.govresearchgate.net This type of polymerization is efficient and can often be carried out in water without a catalyst. nih.gov An analogue of the title compound featuring a second amine group could be used as an "AA" monomer in such a reaction with a "BB" type diepoxide monomer.

The polymerization potential is therefore dependent on the successful synthesis of bifunctional derivatives of the parent compound.

Click Chemistry and Bioconjugation Strategies Utilizing the Compound (for probe development, non-clinical tools)

The primary amine is a versatile functional handle for bioconjugation and for modification with "click chemistry" groups. acs.org These strategies are crucial for developing non-clinical tools like chemical probes, affinity reagents, or for surface modification.

Direct Bioconjugation: The nucleophilic amine can react directly with various functional groups to form stable covalent linkages.

Activated Esters: Reaction with N-hydroxysuccinimide (NHS) esters is a common method for labeling proteins or other biomolecules, forming a stable amide bond. creative-biogene.comucsd.edu

Aldehydes/Ketones: Reductive amination, where the amine first forms an imine with an aldehyde or ketone followed by reduction (e.g., with sodium cyanoborohydride), creates a stable secondary amine linkage. acs.org

Click Chemistry Modification: "Click chemistry" refers to reactions that are high-yielding, modular, and bio-orthogonal. The primary amine can be easily modified to introduce an azide (B81097) or an alkyne group, enabling it to participate in the widely used Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov

Azide Introduction: The amine can be reacted with an azide-containing NHS ester (e.g., azidoacetic acid NHS ester) to append an azide group.

Alkyne Introduction: Similarly, an alkyne group can be introduced using an alkyne-bearing activated ester (e.g., pentynoic acid NHS ester). thermofisher.com

Once functionalized with an azide or alkyne, the molecule can be "clicked" onto a complementary-functionalized probe, surface, or biomolecule, providing a powerful and specific method for creating complex molecular tools. acs.org

StrategyReagent/ModificationLinkage FormedApplication
Direct ConjugationNHS-ester activated probeAmideLabeling with fluorophores, biotin, etc. thermofisher.com
Direct ConjugationAldehyde-bearing molecule + reducing agentSecondary AmineCoupling to aldehyde-modified surfaces or probes. cellmosaic.com
Click Chemistry Handle IntroductionAzide-NHS esterAmide (linking azide)Enables subsequent CuAAC reaction with alkyne-probes.
Click Chemistry Handle IntroductionAlkyne-NHS esterAmide (linking alkyne)Enables subsequent CuAAC reaction with azide-probes. thermofisher.com

Advanced Analytical Chemistry Methodologies for Research Applications of 1 3 Methoxyphenoxy 2 Methylpropan 2 Amine

Chromatographic Separations for Purity Assessment and Isolation

Chromatography is an indispensable tool for separating 1-(3-methoxyphenoxy)-2-methylpropan-2-amine from impurities, starting materials, and by-products. The selection of the appropriate chromatographic technique is contingent on the specific analytical goal, such as purity assessment, isolation of stereoisomers, or trace-level quantification.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound due to its high resolution and sensitivity. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically the first choice for non-volatile polar organic compounds like amines.

Method development involves a systematic optimization of several key parameters to achieve a robust and reliable separation. The selection of a suitable stationary phase, such as a C18 column, provides a non-polar surface for the retention of the analyte. researchgate.net The mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, is critical. nih.gov Adjusting the pH of the aqueous phase is crucial for analyzing amines, as it controls the ionization state of the primary amine group, thereby affecting retention and peak shape. A slightly alkaline pH (e.g., pH 9) can be used to analyze the free base form, often leading to better peak symmetry. nih.gov

Optimization of the mobile phase gradient, flow rate, and column temperature allows for the fine-tuning of the separation, ensuring that all potential process-related impurities and degradation products are resolved from the main compound peak. google.com A Diode Array Detector (DAD) is commonly used for detection, allowing for spectral analysis to aid in peak identification and purity assessment.

Table 1: Example HPLC Method Parameters for Purity Analysis

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard reversed-phase column offering good retention and efficiency for the analyte.
Mobile Phase A 0.05 M Ammonium (B1175870) Acetate (B1210297), pH 9.0Buffered aqueous phase to control the ionization state of the amine for improved peak shape. nih.gov
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient 30% B to 90% B over 15 minEnsures elution of the main peak with good resolution from both early and late-eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm i.d. column, balancing analysis time and efficiency.
Column Temp. 30 °CControlled temperature ensures reproducible retention times. researchgate.net
Detection UV at 225 nm and 274 nmWavelengths selected based on the UV absorbance maxima of the phenoxy and aromatic moieties.
Injection Vol. 10 µLStandard volume for analytical HPLC.

Gas Chromatography (GC) for Volatile Derivatives and Trace Analysis (if applicable)

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. ccsknowledge.com Direct analysis of primary amines like this compound by GC can be challenging due to their polarity, which can lead to poor peak shape (tailing) and adsorption onto the column. labrulez.com However, modern fused silica (B1680970) columns specifically designed for amine analysis, often featuring base-deactivated surfaces, have improved the chromatography of these compounds. gassnova.no

For trace analysis of volatile impurities in a sample of this compound, headspace GC can be employed. This technique avoids injecting the non-volatile main component, concentrating the volatile analytes for detection.

Alternatively, derivatization can be used to enhance the volatility and thermal stability of the amine, making it more amenable to GC analysis. Reagents like trifluoroacetic anhydride (B1165640) (TFAA) react with the primary amine group to form a less polar and more volatile trifluoroacetamide (B147638) derivative, which exhibits improved chromatographic behavior. labrulez.com This approach is particularly useful for quantifying the amine in complex matrices.

Table 2: Example GC Method Parameters for Analysis of a Derivatized Amine

ParameterConditionRationale
Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA low-polarity, low-bleed column suitable for GC-MS and general-purpose analysis.
Derivatization Trifluoroacetic Anhydride (TFAA)Creates a more volatile and thermally stable derivative, improving peak shape and detectability. labrulez.com
Inlet Temp. 250 °CEnsures rapid volatilization of the derivatized analyte.
Carrier Gas Helium, 1.2 mL/min constant flowInert carrier gas compatible with most detectors.
Oven Program 100 °C (1 min), ramp to 280 °C at 15 °C/minTemperature program designed to separate the derivatized analyte from other volatile components.
Detector Flame Ionization Detector (FID)Provides high sensitivity for organic compounds.

Chiral Chromatography for Enantiomeric Purity and Separation of Chiral Analogues

The molecule this compound contains a chiral center at the C2 position of the propane (B168953) chain, meaning it exists as a pair of enantiomers. Since enantiomers often exhibit different pharmacological activities, their separation and quantification are critical. sigmaaldrich.com Chiral HPLC is the most effective method for this purpose. phenomenex.com

The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) with phenylcarbamate derivatives (e.g., CHIRALCEL OD-H®, Lux Cellulose-3®), are highly effective for separating chiral amines. mdpi.com The choice of mobile phase is crucial for achieving enantioseparation. Normal-phase chromatography, using eluents like hexane (B92381) and an alcohol modifier (e.g., ethanol (B145695) or isopropanol), is often preferred. chromatographyonline.com Small amounts of acidic or basic additives can be used to improve peak shape and resolution. chromatographyonline.com

Table 3: Chiral Stationary Phases for Enantiomeric Separation

Chiral Stationary Phase (CSP)Selector TypeTypical Mobile PhasePotential for Separation
Lux® Cellulose-3 Cellulose tris(4-methylbenzoate)Normal Phase (e.g., Hexane/Ethanol)High; known for broad selectivity for chiral amines. mdpi.com
CHIRALCEL® OD-H Cellulose tris(3,5-dimethylphenylcarbamate)Normal Phase (e.g., Hexane/Isopropanol)High; effective for aromatic amines and compounds with carbamate (B1207046) groups. mdpi.com
Astec® CYCLOBOND™ Derivatized β-cyclodextrinReversed-Phase or Polar Organic ModeModerate to High; offers complementary selectivity to polysaccharide phases.

Hyphenated Techniques for Complex Mixture Analysis

Hyphenated techniques, which couple a separation method with a powerful detection technique like mass spectrometry (MS), are essential for structural elucidation and trace-level analysis in complex samples.

LC-MS/MS for Metabolite Profiling (Theoretical, non-human, non-clinical context)

In a theoretical research context, such as in vitro drug metabolism studies using liver microsomes, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier tool for identifying and quantifying metabolites. researchgate.net This technique combines the separation power of HPLC with the high sensitivity and specificity of a triple quadrupole mass spectrometer. gassnova.no

For metabolite profiling of this compound, a reversed-phase or HILIC separation could be developed. researchgate.netlabrulez.com The mass spectrometer would typically operate in positive electrospray ionization (ESI+) mode, as the primary amine is readily protonated. In a tandem MS experiment, the parent ion ([M+H]+) of the compound is selected in the first quadrupole, fragmented in the collision cell, and the resulting product ions are scanned in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity for quantification. nih.gov

Theoretical metabolic pathways could include O-demethylation of the methoxy (B1213986) group, hydroxylation of the aromatic ring, or N-oxidation of the amine. Each of these biotransformations would result in a metabolite with a specific mass shift from the parent compound, which can be targeted by the LC-MS/MS method.

Table 4: Theoretical LC-MS/MS Transitions for Metabolite Profiling

CompoundPrecursor Ion (m/z)Product Ion (m/z)Proposed Fragmentation
Parent Compound 196.1121.1Loss of the 2-amino-2-methylpropyl group
Parent Compound 196.175.1Cleavage yielding the 2-amino-2-methylpropyl fragment
O-demethylated Metabolite 182.1107.1Loss of the 2-amino-2-methylpropyl group from the di-hydroxy analog
Hydroxylated Metabolite 212.1137.1Loss of the 2-amino-2-methylpropyl group from the hydroxylated phenoxy ring

GC-MS for Trace Analysis and Volatile Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the identification and quantification of volatile and semi-volatile trace impurities. gassnova.no When analyzing a sample of this compound, GC-MS can be used to detect residual solvents from the synthesis, starting materials, or volatile degradation products. The use of low-bleed capillary columns is essential to minimize background noise in the mass spectrometer. meclib.jp

For identifying unknown volatile components, the mass spectrometer is operated in full scan mode. The resulting mass spectrum of an unknown peak can be compared against spectral libraries (e.g., NIST) for tentative identification. For quantifying known trace impurities, the instrument can be operated in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored. gassnova.no This significantly enhances sensitivity and selectivity. Headspace sampling techniques (e.g., HS-SPME) can be coupled with GC-MS to analyze volatile organic compounds in the sample matrix without interference from the main compound. mdpi.com

Table 5: Example GC-MS Parameters for Trace Volatile Analysis

ParameterConditionRationale
Column InertCap 5MS/Sil, 30 m x 0.25 mm, 0.25 µmLow-bleed column optimized for MS detection, providing high inertness. meclib.jp
Sampling Headspace Solid-Phase Microextraction (HS-SPME)Isolates and concentrates volatile analytes, preventing contamination of the GC system with the non-volatile parent compound. mdpi.com
Carrier Gas Helium, 1.0 mL/minStandard inert carrier gas for GC-MS.
Oven Program 40 °C (2 min), ramp to 250 °C at 10 °C/minGeneral-purpose temperature program to separate a wide range of volatile impurities.
MS Ion Source Electron Ionization (EI) at 70 eVStandard ionization mode that produces reproducible, library-searchable mass spectra.
MS Mode Full Scan (m/z 35-400)Allows for the identification of unknown volatile impurities by library matching.

Spectrophotometric and Electrochemical Detection Methods for Quantitative Analysis

Spectrophotometric and electrochemical methods offer sensitive and accessible approaches for the quantitative analysis of this compound in various research contexts. These techniques are predicated on the compound's inherent physicochemical properties, which can be exploited for detection and measurement.

Spectrophotometric Methods

Spectrophotometric analysis for compounds like this compound, which possesses a primary amine group, can be effectively achieved through derivatization reactions that yield chromophoric products. Two common strategies applicable to this compound are ion-pair formation and charge-transfer complexation.

Ion-Pair Formation: This method involves the reaction of the protonated primary amine of this compound with an anionic dye, such as bromothymol blue, in an acidic medium. The resulting ion-pair complex is intensely colored and can be extracted into an organic solvent like dichloromethane. The absorbance of the organic layer is then measured at the wavelength of maximum absorption (λmax) of the complex. A similar method developed for mexiletine (B70256) hydrochloride using bromothymol blue demonstrated a linear calibration curve over a concentration range of 1.08–10.8 µg/mL at a λmax of 408 nm. tubitak.gov.trresearchgate.net

Charge-Transfer Complexation: This approach is based on the interaction between the electron-donating primary amine of the analyte and an electron-accepting reagent (π-acceptor), such as 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This interaction in a suitable solvent like chloroform (B151607) results in the formation of a stable, colored charge-transfer complex. A study on mexiletine using DDQ showed a linear relationship between absorbance and concentration in the range of 2-13 µg/mL at a λmax of 480 nm. actapharmsci.com

These spectrophotometric methods provide a simple, cost-effective, and rapid means for the quantification of this compound in research samples.

Electrochemical Detection Methods

Electrochemical techniques offer high sensitivity and selectivity for the analysis of electroactive compounds. Given the presence of the electro-oxidizable amine group and the aromatic ether moiety, this compound is a suitable candidate for electrochemical detection.

Potentiometry with Ion-Selective Electrodes (ISEs): A promising approach for the determination of this compound is the use of a liquid membrane ion-selective electrode. This technique has been successfully applied to its analogue, mexiletine. An ISE for mexiletine was constructed using an ion-pair complex of mexiletine with dipicrylamine (B86310) in a nitrobenzene (B124822) solvent. This electrode exhibited a linear response in the concentration range of 10⁻¹ to 10⁻⁵ M with a detection limit of 2.16 × 10⁻⁶ M. tandfonline.com A similar sensor could be developed for this compound, offering a rapid and direct measurement method.

Voltammetric Techniques: Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can be employed to study the electrochemical behavior of this compound and for its quantitative determination. The oxidation of the amine group at a suitable electrode surface would generate a current signal proportional to the analyte's concentration. The use of chemically modified electrodes, for instance, with ferrocene (B1249389) derivatives, has been shown to enhance the sensitivity and selectivity of electrochemical sensors for various analytes. tandfonline.com

The development of such electrochemical sensors would provide a powerful tool for the real-time monitoring and quantification of this compound in research applications.

Analytical Method Principle Reagent/System Typical Concentration Range Wavelength/Potential
Spectrophotometry (Ion-Pair) Formation of a colored ion-pair complexBromothymol Blue1 - 11 µg/mL~408 nm
Spectrophotometry (Charge-Transfer) Formation of a colored charge-transfer complex2,3-dichloro-5,6-dicyanobenzoquinone (DDQ)2 - 13 µg/mL~480 nm
Potentiometry (ISE) Measurement of potential difference across a selective membraneIon-pair complex in a liquid membrane10⁻⁵ - 10⁻¹ MN/A
Voltammetry Measurement of current from electrochemical oxidation/reductionModified or unmodified electrodesAnalyte-dependentAnalyte-dependent

Development of Robust Quantification Methods for Research Samples (non-clinical, laboratory settings)

The development of a robust and validated quantification method is paramount for obtaining reliable and reproducible data in a research setting. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful separation techniques that, when coupled with appropriate detectors, provide the specificity and sensitivity required for the analysis of this compound in complex matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the quantification of pharmaceutical compounds. For this compound, a reversed-phase HPLC method would be the most suitable approach.

Method Development Considerations:

Column: A C18 column is a common choice for the separation of moderately polar compounds.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) would be used to achieve optimal separation. The pH of the mobile phase should be controlled to ensure consistent ionization of the amine group.

Detection: UV detection is a straightforward option, with the detection wavelength set at the absorbance maximum of the methoxyphenoxy chromophore. For enhanced sensitivity and selectivity, especially in complex matrices, derivatization with a UV-absorbing or fluorescent tag can be employed. For instance, derivatization of the primary amine with 4-chloro-7-nitrobenzofurazan (B127121) (NBD-Cl) produces a highly chromophoric product detectable at a longer wavelength, reducing interference from endogenous compounds. researchgate.net

Validation Parameters: A robust HPLC method should be validated according to established guidelines, assessing parameters such as:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte.

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

A validated HPLC method for mexiletine analysis in dissolution samples demonstrated linearity in the concentration range of 50–300 µg/mL with excellent accuracy and precision (RSD < 0.44%). researchgate.net

Gas Chromatography (GC)

GC coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS) is another powerful technique for the quantification of volatile and thermally stable compounds like this compound.

Method Development Considerations:

Column: A capillary column with a non-polar or moderately polar stationary phase, such as a 5% phenyl-methylpolysiloxane, would be suitable.

Temperature Programming: An optimized temperature program for the GC oven is crucial to achieve good separation and peak shape.

Injection: Splitless injection is often preferred for trace analysis to maximize the amount of analyte reaching the column.

Detection: GC-FID provides a robust and linear response for carbon-containing compounds. For higher selectivity and structural confirmation, GC-MS is the preferred choice, monitoring characteristic fragment ions of the analyte.

A GC-FID method for the determination of mexiletine in pharmaceutical preparations was developed and validated, showing linearity in the range of 2.0-14 µg/mL. globalresearchonline.net

Parameter HPLC Method GC Method
Principle Liquid-solid partitioningGas-solid/liquid partitioning
Stationary Phase Typically C18 reversed-phaseNon-polar or moderately polar capillary column
Mobile/Carrier Gas Buffered aqueous-organic mixtureInert gas (e.g., Nitrogen, Helium)
Detection UV, Fluorescence, Mass SpectrometryFlame Ionization (FID), Mass Spectrometry (MS)
Derivatization Optional, for enhanced detectionMay be required to improve volatility and thermal stability
Sample Preparation Filtration, Dilution, Solid-Phase Extraction (SPE)Extraction, Derivatization

By systematically developing and validating these analytical methodologies, researchers can ensure the generation of high-quality, reliable data for the comprehensive investigation of this compound in non-clinical, laboratory settings.

Future Research Trajectories and Interdisciplinary Opportunities for 1 3 Methoxyphenoxy 2 Methylpropan 2 Amine

Design of Next-Generation Chemical Probes and Ligands for Fundamental Research

The development of chemical probes is essential for dissecting complex biological processes. An effective chemical probe should exhibit high potency and selectivity for its intended target. The scaffold of 1-(3-methoxyphenoxy)-2-methylpropan-2-amine offers several avenues for its development into a library of chemical probes.

Scaffold for Pharmacophore Elaboration: The primary amine group can serve as a key anchoring point for interactions with biological targets or as a versatile handle for chemical modification. The methoxyphenyl group can be systematically altered to explore structure-activity relationships (SAR), tuning selectivity and potency. For instance, the methoxy (B1213986) group's position and the substitution pattern on the aromatic ring could be varied to probe binding pockets in proteins.

Ligand Development: The core structure is suitable for designing ligands for receptors and enzymes. The amine can be functionalized to introduce reporter tags, such as fluorophores or biotin, enabling the visualization and isolation of target proteins. The steric bulk provided by the gem-dimethyl group could confer selectivity by restricting the molecule's conformational freedom, allowing it to fit into specific binding sites while avoiding others.

Future research could focus on synthesizing derivatives of this compound and screening them against various biological targets. The data from these screens would guide the rational design of more sophisticated and selective probes.

Potential Modification Site Purpose Example Modification
Primary Amine (-NH2)Introduce reporter groups, alter solubility, form amidesAcylation with a fluorophore, Alkylation, Amide bond formation
Aromatic RingModulate electronic properties and binding interactionsAddition of halogens, nitro groups, or other alkyl groups
Methoxy Group (-OCH3)Tune binding affinity and metabolic stabilityDemethylation to a hydroxyl group, replacement with larger alkoxy groups

Integration into Materials Science and Polymer Chemistry: Monomer or Building Block Applications

The bifunctional nature of this compound (possessing an amine and an aromatic ether) makes it a candidate for integration into novel polymers.

Monomer for Polyamides and Polyimides: The primary amine allows the compound to act as a monomer in step-growth polymerization. It can react with dicarboxylic acids or their derivatives to form polyamides. The bulky 2-methylpropan group and the phenoxy moiety would be incorporated as side chains, potentially disrupting chain packing and leading to amorphous polymers with increased solubility and modified thermal properties.

Epoxy Resin Hardening: Primary amines are widely used as curing agents for epoxy resins. beilstein-journals.org The specific structure of this amine could influence the cross-linking density and, consequently, the mechanical and thermal properties of the cured material. The methoxy group might impart specific adhesive or surface properties.

Research in this area would involve the synthesis and characterization of polymers incorporating this compound. Key properties to investigate would include thermal stability (via thermogravimetric analysis), glass transition temperature (via differential scanning calorimetry), and mechanical strength.

Polymer Type Role of the Compound Potential Properties
PolyamidesAmine MonomerEnhanced solubility, modified thermal stability
PolyimidesAmine MonomerPotentially improved processability
Epoxy ResinsCuring Agent/HardenerModified cross-link density, tailored mechanical properties

Role in Catalyst Design and Organocatalysis for Novel Transformations

The field of asymmetric catalysis relies on chiral molecules to control the stereochemical outcome of chemical reactions. If synthesized in an enantiomerically pure form, this compound could serve as a valuable component in catalyst design.

Chiral Ligands for Metal Catalysis: The primary amine can be readily converted into more complex structures, such as Schiff bases or amides, which can act as chiral ligands for transition metals. These metal complexes could then be employed in asymmetric reactions like hydrogenations, oxidations, or carbon-carbon bond-forming reactions. The steric and electronic properties of the methoxyphenoxy group would influence the catalytic activity and enantioselectivity.

Organocatalysis: Primary amines themselves can act as organocatalysts, for example, in enamine catalysis for the functionalization of aldehydes and ketones. The unique steric environment around the amine group in this compound could lead to novel reactivity and selectivity profiles in such transformations.

Future work would require the development of an asymmetric synthesis for the compound to obtain single enantiomers. These enantiopure molecules would then be tested as ligands or direct organocatalysts in a range of benchmark asymmetric reactions.

Environmental Fate and Degradation Studies: Chemical Kinetics and Environmental Persistence

Understanding the environmental fate of a chemical is crucial. While no specific studies exist for this compound, its structure allows for predictions about its potential degradation pathways and persistence. Amine degradation can occur through thermal processes, oxidation, and photo-oxidation. core.ac.uk

Chemical Kinetics: The rate of degradation would be influenced by factors like temperature, pH, and the presence of oxidizing agents. The ether linkage could be susceptible to hydrolysis under certain conditions, although phenoxy ethers are generally stable. The primary amine can undergo oxidation. Kinetic studies would involve monitoring the compound's concentration over time under controlled laboratory conditions simulating various environmental compartments (e.g., water, soil).

Environmental Persistence: The aromatic ring suggests that photolytic degradation could be a relevant pathway. The alkyl portion of the molecule may be susceptible to microbial degradation. However, the tertiary carbon atom adjacent to the amine may confer some resistance to biological breakdown compared to linear amines. Persistence studies would aim to determine the compound's half-life in different environmental matrices.

A systematic investigation would involve laboratory-scale experiments to identify degradation products and elucidate reaction mechanisms, providing data to model its environmental behavior.

Potential Degradation Pathway Influencing Factors Structural Feature Involved
OxidationPresence of O2, metal ionsPrimary Amine
PhotolysisUV radiationAromatic Ring
HydrolysispH, temperatureEther Linkage (generally slow)
BiodegradationMicroorganismsEntire molecule, potential steric hindrance

Exploration of Novel Bio-orthogonal Chemical Reactions Utilizing the Compound

Bio-orthogonal chemistry involves reactions that can occur in living systems without interfering with native biochemical processes. nih.govwikipedia.org These reactions typically involve functional groups not commonly found in biology, such as azides or alkynes.

The primary amine of this compound is not a traditional bio-orthogonal handle. However, it serves as a perfect synthetic starting point to introduce such functionality.

Introducing Bio-orthogonal Handles: The amine can be readily acylated with a molecule containing an azide (B81097), a terminal alkyne, a strained cyclooctyne, or a tetrazine. This would create a new, modified version of the compound ready for bio-orthogonal ligation.

Applications in Chemical Biology: Once functionalized with a bio-orthogonal group, the compound could be used in various applications. For example, if the parent molecule is found to bind to a specific protein, the bio-orthogonally tagged version could be used for target identification and validation via "click chemistry" or Staudinger ligation with a corresponding probe. nih.govwebsite-files.com

Future research would first involve the synthesis of derivatives bearing bio-orthogonal functional groups. These derivatives could then be used to label biomolecules in vitro and eventually in living cells to study biological processes in their native context.

Automation and High-Throughput Methodologies in Compound Synthesis and Characterization Research

Modern chemical research increasingly relies on automation and high-throughput experimentation (HTE) to accelerate the discovery and optimization of new molecules and reactions. purdue.edu These methodologies could be applied to the study of this compound.

High-Throughput Synthesis: To explore the potential of this compound as a scaffold (e.g., for chemical probes or catalysts), a library of derivatives is needed. Automated parallel synthesis platforms could be used to react the primary amine with a diverse set of building blocks (e.g., carboxylic acids, sulfonyl chlorides, aldehydes) in a multi-well plate format. This would rapidly generate hundreds of analogs for screening. strath.ac.ukrug.nl

Rapid Screening and Characterization: HTE is often coupled with rapid analysis techniques like mass spectrometry. purdue.edu For instance, reaction outcomes from the parallel synthesis could be quickly assessed without purification to identify promising candidates. Subsequent automated purification systems could then isolate key compounds for more detailed characterization.

Implementing these technologies would significantly accelerate the exploration of this compound's structure-activity relationships, enabling a more efficient path toward discovering novel applications in any of the interdisciplinary areas mentioned above.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(3-methoxyphenoxy)-2-methylpropan-2-amine in laboratory settings?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions using 3-methoxyphenol and 2-methylpropan-2-amine derivatives. For example, tert-butyldiphenylsilyl (TBDPS) protection of the hydroxyl group in intermediate steps can improve yield and selectivity, as seen in analogous syntheses of structurally related amines . Optimization may include adjusting reaction solvents (e.g., THF or DMF), temperature (60–80°C), and catalysts (e.g., K₂CO₃). Purification via column chromatography or recrystallization is recommended to isolate the target compound.

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and chromatographic techniques:

  • NMR : Analyze 1H^1H and 13C^{13}C spectra to confirm the methoxyphenoxy and methylpropan-2-amine moieties. For example, the methoxy group typically appears as a singlet (~δ 3.7–3.8 ppm) in 1H^1H NMR .
  • XRD : If crystalline, single-crystal X-ray diffraction (as in related amine structures) can resolve bond lengths and angles, confirming stereochemistry .
  • HPLC/GC-MS : Quantify purity (>95%) and detect impurities using reverse-phase HPLC with UV detection or GC-MS with electron ionization .

Advanced Research Questions

Q. What strategies are effective for resolving enantiomers of this compound, and how does chirality affect its bioactivity?

  • Methodological Answer : Chiral resolution can be achieved via:

  • Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® AD-H) and hexane/isopropanol mobile phases. Monitor enantiomeric excess (ee) using polarimetric detection .
  • Enzymatic Kinetic Resolution : Lipases (e.g., Candida antarctica) may selectively hydrolyze one enantiomer in racemic mixtures.
  • Bioactivity Implications : Chiral centers influence receptor binding. For example, (S)-enantiomers of structurally similar amines show higher affinity for serotonin receptors in preclinical models .

Q. How does this compound interact with biological targets, and what computational models predict its binding affinity?

  • Methodological Answer :

  • Docking Studies : Use software like AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., monoamine transporters). Parameterize force fields (e.g., OPLS3e) for accurate ligand-receptor binding energy calculations.
  • MD Simulations : Run 100-ns molecular dynamics simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes. Analyze hydrogen bonding and hydrophobic interactions involving the methoxyphenoxy group .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in reported synthetic yields of this compound?

  • Methodological Answer :

  • Critical Variables : Compare reaction conditions (e.g., stoichiometry, solvent polarity, temperature). For instance, yields drop significantly if the amine is unprotected, leading to side reactions .
  • Validation : Reproduce protocols using inert atmospheres (N₂/Ar) and anhydrous solvents. Cross-validate purity via orthogonal methods (e.g., melting point vs. HPLC retention time) .

Q. What analytical techniques differentiate this compound from its structural analogs (e.g., 1-(4-methoxyphenyl)propan-2-amine)?

  • Methodological Answer :

  • Mass Spectrometry : High-resolution MS (HRMS) distinguishes molecular formulas (e.g., C₁₁H₁₇NO₂ vs. C₁₀H₁₅NO) via exact mass (<5 ppm error).
  • IR Spectroscopy : The ether linkage (C-O-C) in the methoxyphenoxy group shows a strong absorption band at ~1250 cm⁻¹, absent in non-ether analogs .

Experimental Design Considerations

Q. What in vitro assays are suitable for evaluating the pharmacological potential of this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Use radioligand displacement (e.g., 3H^3H-citalopram for serotonin transporters) to measure IC₅₀ values.
  • CYP450 Inhibition Screening : Assess metabolic stability via liver microsome incubation and LC-MS/MS quantification of parent compound depletion .

Q. How can researchers mitigate oxidative degradation of this compound during storage?

  • Methodological Answer :

  • Stabilizers : Add antioxidants (e.g., 0.1% BHT) to stock solutions.
  • Storage Conditions : Store in amber vials under argon at −20°C. Monitor degradation via accelerated stability studies (40°C/75% RH for 4 weeks) .

Tables for Key Data Comparison

Property This compound 1-(4-Chlorophenyl)-2-Methylpropan-2-Amine
Molecular Weight (g/mol) 209.27220.14
LogP ~2.5 (Predicted)4.12 (Experimental)
Melting Point Not reported234°C

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